molecular formula C7H12N4O2 B1589238 5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione CAS No. 142665-13-2

5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1589238
M. Wt: 184.2 g/mol
InChI Key: DRBZCXPJVFOQDO-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 9129419

Scientific Research Applications

Synthesis and Structural Analysis

5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione is a compound obtained through the regioselective alkylation of 6-aminouracil. Its synthesis involves nitrosation, reduction of the nitroso function, and subsequent reactions leading to various derivatives. For example, it has been used to synthesize 1-propyl-8-(4-sulfophenyl)-7H-imidazo[4,5-d]pyrimidin-2,6(1H,3H)-dione dihydrate, showcasing its utility in creating complex molecular structures (Kirfel, Schwabenländer, & Müller, 1997).

Chemical Reactions and Compound Formation

The chemical versatility of 5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione is highlighted through its involvement in various reactions. It serves as a precursor in multicomponent reactions, leading to the synthesis of pyrimidine derivatives with potential applications in materials science and pharmaceuticals. For instance, it contributes to the formation of pyrimidine derivatives via three-component reactions in aqueous media, indicating its role in facilitating environmentally friendly chemical processes (Shi, Shi, & Rong, 2010).

Crystallography and Molecular Structure

The study of 5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione and its derivatives extends to crystallography, providing insights into its molecular and crystal structure. This knowledge is crucial for understanding the compound's chemical behavior and potential applications in designing new materials and drugs. The crystal structure analysis of its derivatives contributes to the broader field of crystal engineering and materials science (Gerhardt & Egert, 2015).

properties

IUPAC Name

5,6-diamino-3-propyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-2-3-11-6(12)4(8)5(9)10-7(11)13/h2-3,8-9H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBZCXPJVFOQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449595
Record name 5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione

CAS RN

142665-13-2
Record name 5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-amino-5-nitroso-3-propyl-1,3-dihydropyrimidine-2,4-dione (5.4 g, 27 mmol) in 12.5% aqueous ammonia (135 ml) at 70° C. was added sodium dithionite (Na2S2O4, 9.45 g, 54 mmol) in portions over 15 minutes, and the mixture was stirred for 20 minutes. The solution was concentrated under reduced pressure, cooled to 5° C., the precipitate filtered off, and washed with cold water, to provide 5,6-diamino-3-propyl-1,3-dihydropyrimidine-2,4-dione, a compound of formula (12).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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